molecular formula C10H15N3 B13622832 1-(3-Pyridinyl)-3-piperidinamine

1-(3-Pyridinyl)-3-piperidinamine

Cat. No.: B13622832
M. Wt: 177.25 g/mol
InChI Key: QQGCYGWCTBLGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)piperidin-3-amine is a heterocyclic compound that features both a pyridine ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen-containing rings makes it a versatile building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)piperidin-3-amine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods: Industrial production of 1-(pyridin-3-yl)piperidin-3-amine typically involves the hydrogenation of pyridine derivatives. This process can be catalyzed by molybdenum disulfide or other suitable catalysts . The reaction conditions are optimized to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-(Pyridin-3-yl)piperidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(pyridin-3-yl)piperidin-3-amine exerts its effects involves interactions with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    Piperidine: A simpler structure with a single nitrogen-containing ring.

    Pyridine: Another simpler structure with a single nitrogen-containing ring.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

Uniqueness: 1-(Pyridin-3-yl)piperidin-3-amine is unique due to the combination of both pyridine and piperidine rings in its structure. This dual-ring system provides a versatile scaffold for the development of various bioactive compounds, making it more functionally diverse compared to simpler analogs .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

1-pyridin-3-ylpiperidin-3-amine

InChI

InChI=1S/C10H15N3/c11-9-3-2-6-13(8-9)10-4-1-5-12-7-10/h1,4-5,7,9H,2-3,6,8,11H2

InChI Key

QQGCYGWCTBLGAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CN=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.